molecular formula C13H18FN B13210823 4-Fluoro-2-(2-methylcyclohexyl)aniline

4-Fluoro-2-(2-methylcyclohexyl)aniline

Cat. No.: B13210823
M. Wt: 207.29 g/mol
InChI Key: NRDUJMVJRKLZJR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H20FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a 2-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(2-methylcyclohexyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(2-methylcyclohexyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Fluoro-2-(2-methylcyclohexyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, which can affect its binding affinity and specificity. The 2-methylcyclohexyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(2-methylcyclohexyl)aniline is unique due to the presence of both a fluorine atom and a bulky 2-methylcyclohexyl group

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

4-fluoro-2-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13(12)15/h6-9,11H,2-5,15H2,1H3

InChI Key

NRDUJMVJRKLZJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=C(C=CC(=C2)F)N

Origin of Product

United States

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